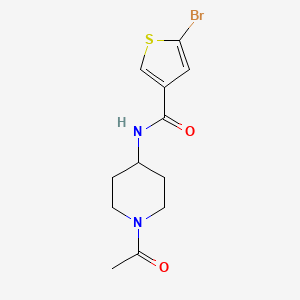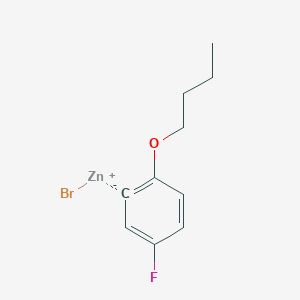
(2-n-Butyloxy-5-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-n-Butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of 2-n-butyloxy-5-fluorophenyl bromide with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-n-Butyloxy-5-fluorophenyl bromide+Zn→(2-n-Butyloxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure the purity and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired organozinc compound.
Chemical Reactions Analysis
Types of Reactions
(2-n-Butyloxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Scientific Research Applications
(2-n-Butyloxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-n-butyloxy-5-fluorophenyl)zinc bromide involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The zinc atom acts as a Lewis acid, coordinating with the nucleophile and promoting the substitution or coupling reaction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Neopentylzinc bromide: Another organozinc compound used in similar coupling reactions.
(2,4-diiso-butyloxyphenyl)zinc bromide: A related compound with different substituents on the phenyl ring.
Uniqueness
(2-n-Butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specific organic molecules that require these functional groups.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FXWXRJRJUCRKMT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
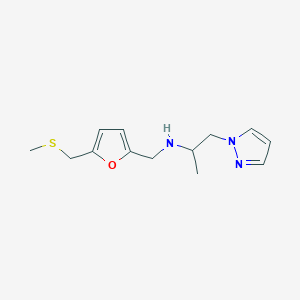
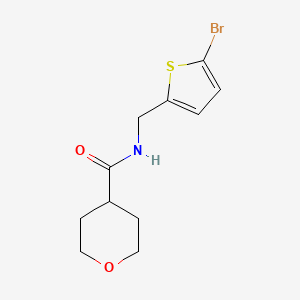

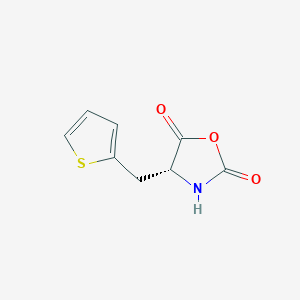
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
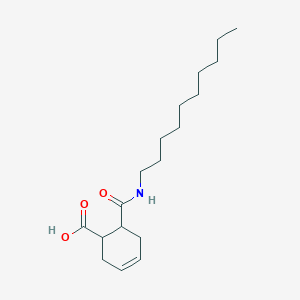


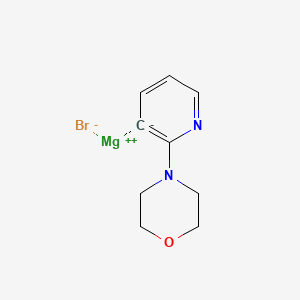
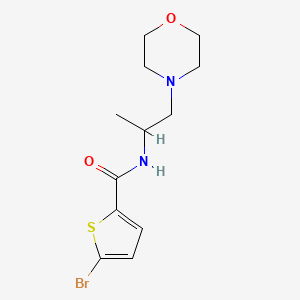
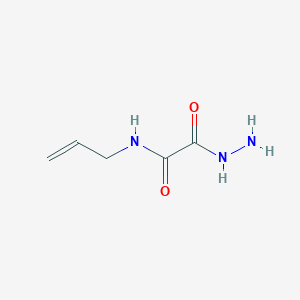
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
